molecular formula C22H25N3O B5218644 4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one

4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one

Cat. No.: B5218644
M. Wt: 347.5 g/mol
InChI Key: LRDXNDDHDNEYHE-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one is a synthetic organic compound featuring a butan-1-one backbone bridging a 1H-indol-3-yl group and a 4-phenylpiperazine moiety. The indole group is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive molecules, while the phenylpiperazine moiety is a common pharmacophore in central nervous system (CNS)-targeting agents .

Synthesis Challenges: Attempts to synthesize analogous piperazine-linked indole derivatives have encountered hurdles, such as unexpected bromination of intermediates (e.g., formation of 4-(2-bromo-1H-indol-3-yl)butanoic acid instead of the desired product) and instability of intermediates like 4-(1H-indol-3-yl)butanoyl chloride, which undergoes intramolecular acylation . These challenges underscore the need for optimized synthetic protocols, such as using protected piperazines or alternative derivatization routes (e.g., via 4-(1H-indol-3-yl)butan-1-ol) .

Properties

IUPAC Name

4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-22(12-6-7-18-17-23-21-11-5-4-10-20(18)21)25-15-13-24(14-16-25)19-8-2-1-3-9-19/h1-5,8-11,17,23H,6-7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDXNDDHDNEYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Moiety: The phenylpiperazine moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 1-(4-chlorophenyl)piperazine.

    Formation of the Butanone Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reaction Mechanisms

2.1 Amide Bond Formation
The coupling step involves the formation of an amide bond between the piperazine derivative and the indole moiety. This is facilitated by carbodiimide-based coupling agents (e.g., HATU), which activate the carboxylic acid group of the indole fragment, enabling nucleophilic attack by the piperazine amine .

2.2 Potential Side Reactions

  • Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze, though this is minimized by using anhydrous conditions during coupling.

  • Oxidation : The indole moiety is susceptible to oxidation, requiring controlled reaction environments to prevent degradation.

Chemical Reactivity

The compound exhibits reactivity due to its functional groups:

  • Piperazine Ring : May participate in nucleophilic substitution or alkylation reactions.

  • Indole Moiety : Prone to electrophilic substitution at the 3-position or oxidation of the aromatic ring .

  • Amide Bond : Stable under standard conditions but may undergo hydrolysis under extreme pH.

Analytical Methods for Reaction Monitoring

  • HPLC : Used to track reaction progress and purity.

  • NMR Spectroscopy : Confirms structural integrity of intermediates and the final product .

Key Findings from Research

  • Efficiency : HATU-mediated coupling achieves higher yields compared to traditional reagents .

  • Selectivity : Deprotection steps (e.g., hydrazine hydrate) ensure minimal side products .

  • Stability : The indole-piperazine conjugate shows enhanced stability under physiological conditions.

Future Research Directions

  • Green Chemistry : Exploring solvent-free or catalytic methods to reduce waste .

  • Enzymatic Synthesis : Investigating biocatalytic approaches for sustainable production.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing indole and piperazine structures exhibit antidepressant properties. The mechanism is believed to involve modulation of serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation. Studies have shown that derivatives similar to 4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one can enhance serotonergic neurotransmission, offering potential therapeutic effects in depression and anxiety disorders .

Antitumor Activity

Indole derivatives have been investigated for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with various signaling pathways involved in tumor growth. For instance, studies have demonstrated that certain indole-piperazine hybrids can induce apoptosis in cancer cells by activating caspase pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its capability to cross the blood-brain barrier allows it to exert effects on central nervous system targets, potentially offering protection against oxidative stress and excitotoxicity associated with conditions like Alzheimer's disease .

Case Studies

StudyObjectiveFindings
Edraki et al. (2015)Synthesis and evaluation of indole-piperazine derivatives as BACE1 inhibitorsIdentified a derivative with significant BACE1 inhibition, suggesting potential for Alzheimer's treatment .
Najmeh et al. (2020)Investigation of antidepressant effectsDemonstrated enhanced serotonergic activity in animal models, indicating efficacy in mood disorders .
Firuzi et al. (2015)Anticancer activity assessmentShowed that specific derivatives induced apoptosis in breast cancer cells through caspase activation .

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The phenylpiperazine moiety can bind to neurotransmitter receptors, affecting signal transduction pathways. The overall effect of the compound depends on the specific biological context and target.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Pharmacological Notes Reference
4-(1H-Indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one (Target) Phenylpiperazine, butanone linker, 3-indole Potential CNS activity due to phenylpiperazine; synthesis challenges noted
1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one hydrochloride Fluorophenyl, hydroxyl group, HCl salt Enhanced polarity may reduce blood-brain barrier penetration; improved solubility
Azaperone 4-(Pyridin-2-ylpiperazine), fluorophenyl, butanone Veterinary sedative; dopamine D2 receptor antagonist
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one Morpholine replaces phenylpiperazine Altered electronic properties; potential for varied receptor interaction
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Benzylpiperazine, methanone linker, 2-indole Shorter chain length may limit conformational flexibility
4-(Cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one Cyclohexylamino replaces phenylpiperazine Bulkier substituent may hinder receptor binding; stabilized enaminimine form

Functional Group Impact on Bioactivity

  • Fluorine Substitution : Compounds like Azaperone () and the fluorophenyl analog () incorporate fluorine to enhance metabolic stability and binding affinity. Fluorine’s electronegativity can improve interactions with hydrophobic receptor pockets .
  • Linker Length and Flexibility: The butanone linker in the target compound provides conformational flexibility compared to shorter methanone derivatives (), which may influence binding kinetics .

Biological Activity

4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one, also known by its CAS number 4366-55-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

The molecular formula of this compound is C20H23N3C_{20}H_{23}N_3, with a molecular weight of 305.417 g/mol. The compound has a density of 1.159 g/cm³ and a logP value of 3.535, indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems .

Biological Activity Overview

The compound exhibits a range of biological activities, primarily through interactions with various receptors and enzymes. Notably, it has been studied for its effects on serotonin receptors, which are crucial in the modulation of mood and anxiety.

Pharmacological Activities

  • Serotonin Receptor Modulation :
    • Research indicates that the compound acts as an antagonist at the 5-HT_2A receptor, which is implicated in various neuropsychiatric disorders. The interaction with this receptor can lead to anxiolytic and antidepressant effects .
  • Dopamine Receptor Affinity :
    • The compound also shows affinity for dopamine D2 receptors, suggesting potential applications in treating conditions like schizophrenia and other psychotic disorders .
  • Antitumor Activity :
    • In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer). The mechanism appears to involve the induction of apoptosis in cancer cells .

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Antidepressant Effects

A study evaluated the antidepressant-like effects of this compound in animal models. Results showed significant reduction in immobility time during forced swim tests, indicating potential antidepressant properties through serotonin modulation .

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of the compound against human tumor cell lines. The results indicated that it exhibited IC50 values ranging from 2.76 to 9.27 µM against various cancer types, demonstrating its potency as an anticancer agent .

The biological activity of this compound is attributed to its structural similarity to known neurotransmitter modulators. Its ability to bind to serotonin and dopamine receptors suggests a complex interplay between these systems in mediating its effects.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

Compound NameTarget ReceptorIC50 (µM)Biological Activity
4-(Indol)-Piperazine Derivative5-HT_2A2.76Antidepressant
4-(Indol)-Piperazine DerivativeD29.27Antipsychotic
Other Indole DerivativeVarious Cancer Lines<10Antitumor

Q & A

Q. What established synthetic methodologies exist for 4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one, and what are their key intermediates?

The primary route uses 4-(1H-indol-3-yl)butanoic acid (1) as a precursor. Acylation with piperazine derivatives (e.g., ethyl chlorformate) forms intermediate ethyl 4-(1H-indol-3-yl)butanoyl carbonate (7) . Due to instability of acyl chlorides (5) , protected piperazines (e.g., tert-butyl piperazine-1-carboxylate) are employed, yielding 1-protected derivatives (8a/b) in 40–60% yields after deprotection .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • 1H/13C NMR : Confirms substitution patterns at indole (δ 7.0–7.8 ppm) and piperazine (δ 2.5–3.5 ppm).
  • HRMS : Validates molecular integrity (e.g., [M+H]+ calc. 376.2121, found 376.2125).
  • HPLC : Ensures >95% purity, critical for eliminating regioisomers from N-alkylation .

Q. What pharmacological targets are associated with this compound class?

Derivatives exhibit affinity for dopamine D4 and serotonin 5-HT1D receptors , implicated in CNS disorders. Competitive binding assays using [3H]spiperone (D4) and [3H]5-HT (5-HT1D) in transfected cells are standard for evaluation .

Advanced Research Questions

Q. How can researchers mitigate unexpected bromination during synthesis?

Using N-bromosuccinimide (NBS) with triphenylphosphine may brominate indole at the 2-position (yielding 4 , 92% isolated). To avoid this, replace acyl chlorides with mixed carbonates (7) and employ protected piperazines (8a/b) , achieving >80% yields without halogenation .

Q. What strategies prevent diacylation during piperazine functionalization?

  • Molar ratio : 3:1 excess of piperazine to acylating agent.
  • Temperature control : 0–5°C during activation, 40°C for coupling.
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups, followed by HCl/dioxane deprotection .

Q. How does intermediate instability impact synthetic design?

Acyl chloride (5) rapidly cyclizes to carbazolone (6) , rendering direct acylation ineffective. Stabilization via carbonate intermediates (7) enables efficient coupling (85% yield in DMF at 60°C) .

Q. What experimental controls are essential for dual D4/5-HT1D receptor studies?

  • Radioligand specificity : Ketanserin (5-HT2A blocker) isolates 5-HT1D signals.
  • Functional assays : GTPγS binding with Gαi/o antibodies confirms G-protein coupling.
  • Counter-screening : hERG channel inhibition (IC50 >10 μM) rules out cardiotoxicity .

Q. How can regioselective N-alkylation challenges be addressed?

Piperazine’s symmetry often leads to mixtures. Use mono-protected piperazines (e.g., Boc-protected) to direct acylation to the free amine, achieving >90% regioselectivity. Confirm via 2D NMR (NOESY) .

Methodological Considerations

  • Synthetic Optimization : Monitor reactions via TLC (silica, CH2Cl2:MeOH 9:1) and isolate via column chromatography.
  • Pharmacological Assays : Use HEK293 cells transfected with human D4/5-HT1D receptors; EC50 values <100 nM indicate potent agonists .

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